molecular formula C21H17ClN2O3 B3311965 N-(3-acetylphenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946280-44-0

N-(3-acetylphenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B3311965
CAS RN: 946280-44-0
M. Wt: 380.8 g/mol
InChI Key: VKQOFYKQIQODSB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the dihydropyridine class of calcium channel blockers. It has been extensively studied for its potential use in the treatment of cardiovascular diseases, including hypertension, angina, and arrhythmias.

Mechanism of Action

N-(3-acetylphenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide works by blocking the L-type calcium channels, which are responsible for regulating the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, which in turn leads to a decrease in vascular tone and a reduction in the workload of the heart. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its beneficial effects in neurodegenerative diseases.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure, reduce the incidence of angina and arrhythmias, and improve cognitive function in patients with neurodegenerative diseases. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its beneficial effects in these diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-acetylphenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is its specificity for the L-type calcium channels. This makes it a useful tool for studying the role of calcium channels in cardiovascular and neurological diseases. However, one limitation of using N-(3-acetylphenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on N-(3-acetylphenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to treat cardiovascular diseases. Finally, further research is needed to optimize the synthesis method and improve the solubility of N-(3-acetylphenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide for use in lab experiments and clinical trials.

Scientific Research Applications

N-(3-acetylphenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been extensively studied for its potential use as a calcium channel blocker in the treatment of cardiovascular diseases. It has been shown to effectively lower blood pressure and reduce the incidence of angina and arrhythmias. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(3-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-14(25)16-5-3-7-19(11-16)23-21(27)17-8-9-20(26)24(13-17)12-15-4-2-6-18(22)10-15/h2-11,13H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQOFYKQIQODSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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